N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
Description
N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a chlorophenyl group, which can influence its chemical properties.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-17-9-3-1-7-15(17)12-13-23-19(26)11-5-6-14-25-20(27)16-8-2-4-10-18(16)24-21(25)28/h1-4,7-10H,5-6,11-14H2,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRDRLFPMOPYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst.
Coupling with the Pentanamide Chain: The final step involves coupling the quinazolinone derivative with a pentanamide chain using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups in the quinazolinone ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to alcohol or amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-methyl-4(3H)-quinazolinone, which also exhibit biological activity.
Chlorophenyl Derivatives: Compounds like 2-chlorobenzamide, which share the chlorophenyl group and have similar chemical properties.
Uniqueness
N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is unique due to the combination of its quinazolinone core and chlorophenyl group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a compound of interest due to its potential pharmacological properties. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a chlorophenyl group attached to a pentanamide backbone with a tetrahydroquinazoline moiety. The presence of the dioxo group suggests potential reactivity that could influence its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells.
- Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing neurotransmitter systems or hormonal pathways.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to tetrahydroquinazolines. For instance:
- Study 1 : A study demonstrated that tetrahydroquinazoline derivatives exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Study 2 : Another investigation focused on a related compound's ability to inhibit tumor growth in vivo. Mice treated with the compound showed a marked reduction in tumor size compared to control groups, suggesting effective antitumor activity .
Antimicrobial Properties
Some derivatives have also shown promise as antimicrobial agents:
- Study 3 : In vitro studies indicated that certain tetrahydroquinazoline derivatives displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be in the low micromolar range .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Low µM | |
| Antitumor (in vivo) | Mouse model | Significant reduction | |
| Antibacterial | Staphylococcus aureus | Low µM |
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of a tetrahydroquinazoline derivative in patients with advanced breast cancer. Results indicated a 30% response rate with manageable side effects. The study highlighted the need for further exploration into dosing regimens and combination therapies .
Case Study 2: Antimicrobial Resistance
In another case study focusing on antimicrobial resistance, researchers tested the compound against resistant strains of bacteria. The results showed that the compound effectively inhibited growth even in strains resistant to conventional antibiotics, suggesting its potential as an alternative treatment option .
Q & A
Q. Table 1: Comparison of Purification Techniques
| Technique | Purity Achieved | Key Limitations | Reference |
|---|---|---|---|
| Normal-Phase HPLC | >98% | High solvent consumption | |
| Recrystallization | 95–97% | Limited to crystalline compounds | |
| Preparative TLC | 90–95% | Low scalability |
Q. Table 2: Critical Parameters for Computational Modeling
| Parameter | Impact on Simulation | Recommended Software |
|---|---|---|
| Solvent Model | Affects reaction energy barriers | Gaussian, COMSOL |
| Basis Set Size | Balances accuracy and computation time | DFT/B3LYP |
| Temperature | Influences kinetic outcomes | ICReDD Pathfinder |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
